

Degradation of Dimethyl Vinyl Phosphate: A Technical Guide to Abiotic and Biotic Pathways

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Compound of Interest

Compound Name: Dimethyl vinyl phosphate

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This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of **dimethyl vinyl phosphate** (DMVP). Due to the limited availability of specific data for DMVP, this guide extensively leverages data from the structurally similar and well-studied organophosphate insecticide, dichlorvos (2,2-dichlorovinyl dimethyl phosphate), as a predictive model. The degradation of dichlorvos is expected to follow similar pathways, primarily involving the cleavage of the P-O-vinyl bond.

Abiotic Degradation Pathways

The primary abiotic degradation pathway for **dimethyl vinyl phosphate** is hydrolysis, a reaction highly influenced by pH and temperature. Photodegradation in soil and water also contributes to its breakdown, although to a lesser extent.

Hydrolysis

Hydrolysis of vinyl phosphates like DMVP involves the cleavage of the P-O-vinyl bond. This process is significantly faster in alkaline conditions compared to acidic or neutral environments^[1]. The principal products of DMVP hydrolysis are expected to be dimethyl phosphate (DMP) and acetaldehyde. For the related compound dichlorvos, hydrolysis yields DMP and 2,2-dichloroacetaldehyde^{[1][2][3][4]}.

Table 1: Hydrolysis Half-life of Dichlorvos at Various pH and Temperatures

pH	Temperature (°C)	Half-life	Reference
5	25	11 days	[5]
7	25	124 hours (5.2 days)	[5]
9	25	21.1 hours	[5]
5.4	Not Specified	3.2 days	[1][6]
6	Not Specified	1.46 days	[1][6]
7	Not Specified	0.32 days (7.7 hours)	[1][6]
8	Not Specified	0.2 days (4.8 hours)	[1][6]
10	10	240 days	[1]
20	20	61.5 days	[1]
30	30	17.3 days	[1]
50	50	1.7 days	[1]
70	70	0.2 days (4.8 hours)	[1]

Experimental Protocol: Determination of Hydrolysis Rate

This protocol is based on OECD Guideline 111 and US EPA OCSP 835.2120 for testing the hydrolysis of chemicals as a function of pH[1].

- Preparation of Solutions:
 - Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
 - Prepare a stock solution of **dimethyl vinyl phosphate** in a water-miscible solvent (e.g., acetonitrile).
- Test Setup:
 - Add a small aliquot of the DMVP stock solution to each buffer solution in sterile, sealed vessels to achieve a final concentration that is less than half the saturation concentration.

The final solvent concentration should not exceed 1%.

- Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling and Analysis:
 - At predetermined time intervals, withdraw samples from each test solution.
 - Analyze the samples for the concentration of **dimethyl vinyl phosphate** and its primary degradation product, dimethyl phosphate, using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
- Data Analysis:
 - Plot the concentration of **dimethyl vinyl phosphate** against time for each pH.
 - Determine the pseudo-first-order rate constant (k) and the half-life ($t_{1/2} = \ln(2)/k$) for the degradation at each pH.

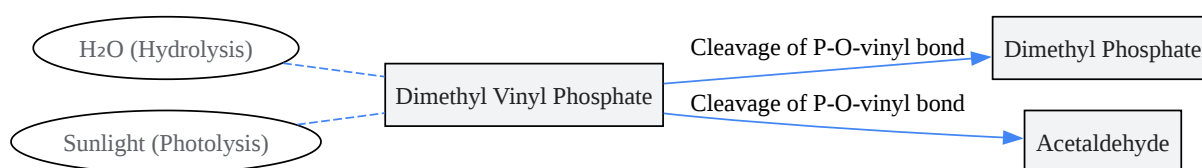
Photodegradation

Photodegradation of organophosphates can occur in both water and soil. For dichlorvos, aqueous photolysis is not a significant degradation pathway, but soil photolysis does occur[5]. The half-life for dichlorvos soil photolysis has been estimated at 10.6 days[5]. The degradation products are expected to be similar to those of hydrolysis.

Experimental Protocol: Soil Photodegradation Study

- Soil Preparation:
 - Use a well-characterized soil, sieved to a uniform particle size.
 - Treat the soil with a solution of **dimethyl vinyl phosphate** to achieve a known concentration.
- Test Setup:
 - Place the treated soil in quartz tubes or other UV-transparent vessels.

- Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
- Run parallel control samples incubated in the dark to distinguish between photolytic and other degradation processes.
- Sampling and Analysis:
 - At various time points, collect soil samples from both the irradiated and dark control groups.
 - Extract the soil samples with an appropriate solvent.
 - Analyze the extracts for **dimethyl vinyl phosphate** and its degradation products using GC-MS.
- Data Analysis:
 - Calculate the rate of degradation due to photolysis by subtracting the degradation rate in the dark controls from the rate in the irradiated samples.
 - Determine the photodegradation half-life.



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Abiotic degradation of **Dimethyl Vinyl Phosphate**.

Biotic Degradation Pathways

Microorganisms, including bacteria and fungi, play a crucial role in the degradation of organophosphate pesticides in the environment[5]. The primary mechanism is enzymatic hydrolysis.

Microbial Degradation

Several microbial species have been identified that can degrade dichlorvos, and it is highly probable that these or similar organisms can also degrade **dimethyl vinyl phosphate**. Notable examples include bacteria of the genus *Pseudomonas* and fungi of the genus *Trichoderma*[2][7].

- **Pseudomonas species:** *Pseudomonas stutzeri* has been shown to aerobically degrade dichlorvos by using it as a sole carbon source[8][9][10]. The degradation pathway involves two sequential dechlorination steps to produce 2-chlorovinyl dimethyl phosphate and then vinyl dimethyl phosphate. This is followed by the cleavage of the P-O-vinyl bond to yield dimethyl phosphate (DMP)[2][9][10]. DMP is then further demethylated to methylphosphate and finally to inorganic phosphate[9][10].
- **Trichoderma species:** *Trichoderma atroviride* is also capable of degrading dichlorvos[2]. The primary degradation pathway is through the hydrolytic cleavage of the P-O bond, resulting in the formation of dimethyl phosphate and dichloroacetaldehyde[2].

Table 2: Microorganisms Involved in Dichlorvos Degradation

Microorganism	Degradation Rate	Key Metabolites	Reference
<i>Pseudomonas stutzeri</i> smk	Up to 80% degradation in 7 days	2-Chlorovinyl dimethyl phosphate, Vinyl dimethyl phosphate, Dimethyl phosphate, Methylphosphate, Inorganic phosphate	[8][9][10]
<i>Ochrobactrum</i> intermedium DV-B31	96.38% degradation in 8 days	Not specified	[2][4]
<i>Trichoderma atroviride</i> T23	Complete removal in 7 days (mutant AMT-28)	Dimethyl phosphate, Dichloroacetaldehyde, Dichloroacetic acid, Dichloroethane	[2]
Bacterial Consortium	High degradation in soil amended with NPK fertilizer	Not specified	[11][12]

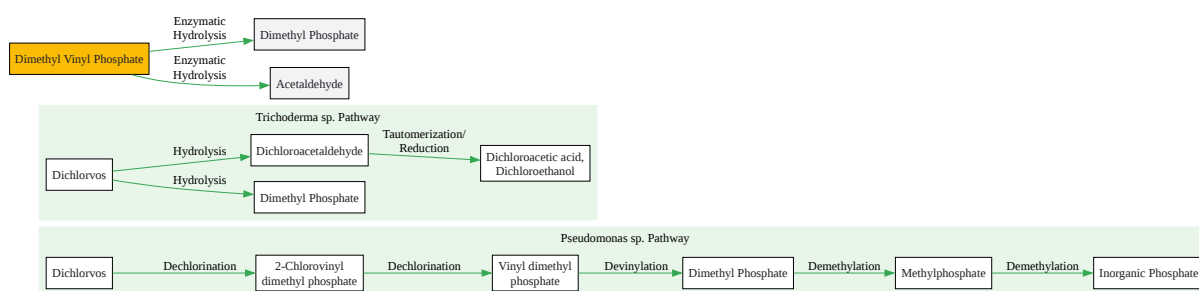
Experimental Protocol: Isolation and Characterization of DMVP-Degrading Microorganisms

- Enrichment and Isolation:
 - Collect soil or water samples from a pesticide-contaminated site.
 - Inoculate a mineral salt medium (MSM) containing **dimethyl vinyl phosphate** as the sole carbon and/or phosphorus source with the environmental sample.
 - After incubation, plate serial dilutions onto solid MSM plates containing DMVP to isolate individual colonies.
- Degradation Assay:
 - Inoculate pure cultures of the isolated microorganisms into liquid MSM containing a known concentration of DMVP.
 - Incubate under optimal growth conditions (e.g., 30°C, shaking).

- Monitor the degradation of DMVP over time by taking samples periodically and analyzing them by GC-MS.
- Metabolite Identification:
 - Analyze the samples from the degradation assay to identify intermediate and final degradation products using GC-MS. This will help to elucidate the degradation pathway.

Experimental Protocol: Enzymatic Degradation Assay

- Enzyme Extraction:
 - Culture the DMVP-degrading microorganism in a suitable medium.
 - Harvest the cells and prepare a cell-free extract containing the degradative enzymes.
- Enzyme Assay:
 - Set up a reaction mixture containing the cell-free extract, a buffer solution, and a known concentration of **dimethyl vinyl phosphate**.
 - Incubate the reaction at an optimal temperature.
 - At different time points, stop the reaction and analyze the mixture for the disappearance of DMVP and the formation of degradation products.
- Kinetic Analysis:
 - Determine the kinetic parameters of the enzymatic degradation, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}).



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Biotic degradation pathways of dichlorvos as a model for DMVP.

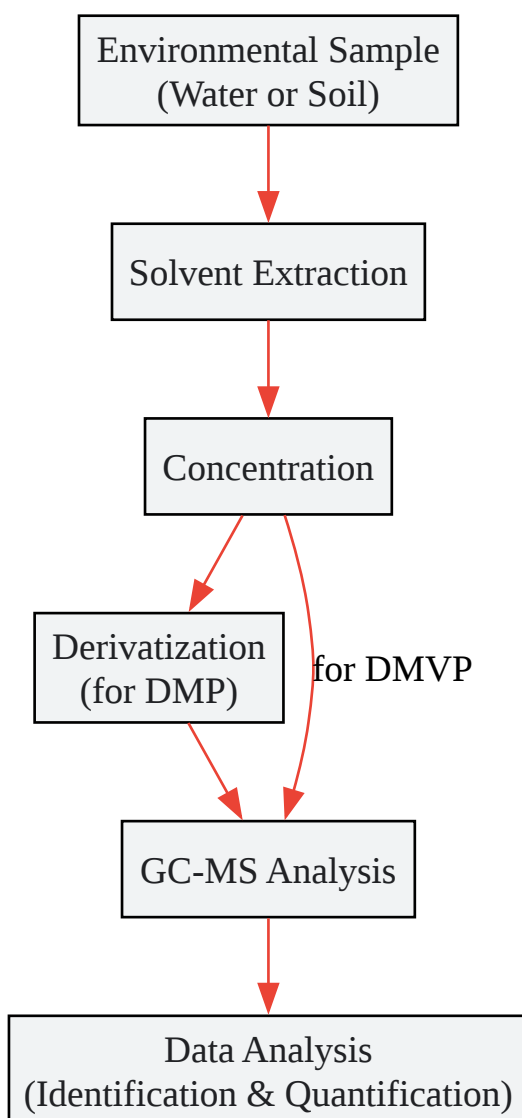
Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of **dimethyl vinyl phosphate** and its degradation products. Due to the polar nature of the primary metabolite, dimethyl phosphate, derivatization is often required to increase its volatility for GC analysis.

Experimental Protocol: GC-MS Analysis of DMVP and DMP

- Sample Preparation and Extraction:
 - Water Samples: Acidify the water sample and extract with a suitable organic solvent (e.g., dichloromethane).

- Soil Samples: Extract the soil sample with an organic solvent using methods such as sonication or Soxhlet extraction.
- Concentrate the extract to a small volume.
- Derivatization of Dimethyl Phosphate:
 - Evaporate the extract to dryness under a gentle stream of nitrogen.
 - Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBR) and heat to form a volatile derivative of DMP.
- GC-MS Analysis:
 - Gas Chromatograph Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Injector: Splitless mode.
 - Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to elute all compounds.
 - Mass Spectrometer Conditions:
 - Ionization: Electron Ionization (EI).
 - Scan Mode: Full scan to identify unknown metabolites and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.
- Quantification:
 - Prepare calibration standards of **dimethyl vinyl phosphate** and the derivatized dimethyl phosphate.
 - Use an internal standard to correct for variations in extraction and derivatization efficiency.



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General workflow for GC-MS analysis of DMVP and its metabolites.

This guide provides a foundational understanding of the degradation pathways of **dimethyl vinyl phosphate**, drawing heavily on data from its close structural analog, dichlorvos. Further research is required to determine the specific degradation kinetics and pathways for **dimethyl vinyl phosphate** under various environmental conditions.

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